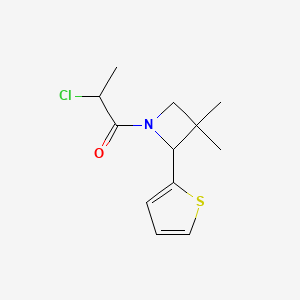
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 2219373-96-1 . It has a molecular weight of 212.24 .
Molecular Structure Analysis
The IUPAC name of the compound is “(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine” and its InChI Code is "1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid under normal conditions . It has a molecular weight of 212.24 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Nitrogen-containing Compounds
Nitrogen-containing compounds, including aromatic and aliphatic amines, are prevalent in various industries, such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. AOPs are crucial for degrading amine- and azo-based compounds, with ozone being highly reactive, followed by Fenton processes. The degradation of amines is highly sensitive to pH, and mechanisms vary across different pH values. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents, highlighting the importance of advanced treatment technologies in mitigating the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).
CO2 Capture with Amine-functionalized Sorbents
Amine-functionalized sorbents have emerged as promising materials for CO2 capture due to their strong interaction with CO2. These sorbents are significant for postcombustion capture (PCC) technologies in reducing greenhouse gas emissions from coal-fired power stations. The development of commercial-scale PCC requires effective solvent management to minimize potential technical and environmental risks. Addressing solvent degradation, which can lead to increased corrosivity and reduced CO2 absorption capacity, is crucial. Moreover, the development of corrosion and solvent reclamation technologies, strategies to minimize emissions, and effective waste management practices are essential to ensure environmental safety and efficiency in CO2 capture processes (Reynolds et al., 2012).
Detection of Biogenic Amine-producing Bacteria in Foods
Biogenic amines in foods pose health risks, necessitating the detection of bacteria capable of decarboxylating amino acids to prevent their accumulation. Molecular methods offer rapid and specific detection of amino acid decarboxylase genes, providing an early warning system to mitigate biogenic amine risks in food products. This approach is crucial for ensuring food safety, emphasizing the importance of monitoring and controlling biogenic amine levels in the food industry (Landete et al., 2007).
Removal of Perfluorinated Compounds (PFCs) with Amine-functionalized Adsorbents
PFCs are environmental pollutants with potential toxicity to humans and wildlife. Amine-functionalized adsorbents have demonstrated high efficiency in removing PFCs from water and wastewater. The adsorption mechanisms include electrostatic interactions, hydrophobic interactions, ligand exchange, and hydrogen bonding. These findings are crucial for developing effective adsorbents for PFC removal, contributing to the protection of aquatic environments and public health (Du et al., 2014).
Transition-Metal-Catalyzed Reductive Amination
Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine, is a key synthetic method for producing alkyl amines, which are fundamental in pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed reductive amination using hydrogen as the reducing agent represents a significant advancement in amine synthesis, highlighting the role of catalysis in efficient and sustainable chemical production (Irrgang & Kempe, 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)
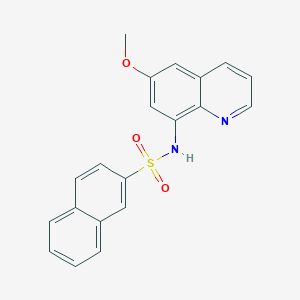
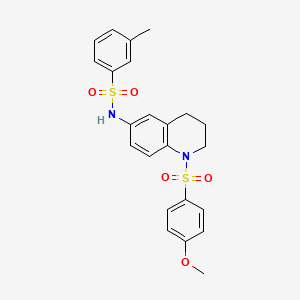
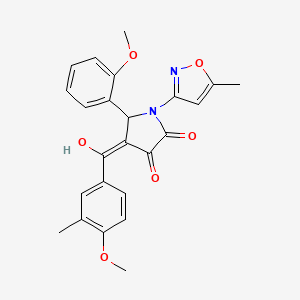
![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674837.png)
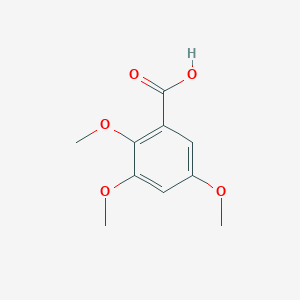
![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)
![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)
